

Fatostatin hydrobromide solubility and preparation for cell culture

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Compound of Interest

Compound Name: *Fatostatin hydrobromide*

Cat. No.: *B135981*

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Application Notes and Protocols: Fatostatin Hydrobromide

Introduction

Fatostatin hydrobromide is a cell-permeable diarylthiazole compound that acts as a potent and specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2][3][4][5][6][7][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol, fatty acids, and other lipids within cells.[3][9][10] **Fatostatin hydrobromide** exerts its inhibitory effect by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][4][6][8][9] This blockade inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2][3][4][11] Due to its ability to modulate lipid metabolism, **Fatostatin hydrobromide** is widely used in research to study lipid homeostasis, and it has shown potential anti-cancer and anti-diabetic properties.[2][3][4] It has been observed to suppress cell proliferation and induce apoptosis in various cancer cell lines.[1][3][12]

Physicochemical Properties

A summary of the key physicochemical properties of **Fatostatin hydrobromide** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₉ BrN ₂ S	[2][13]
Molecular Weight	375.33 g/mol	[2][13]
CAS Number	298197-04-3	[2][13]
Appearance	Pale yellow to yellow solid	[7]
Storage Conditions	Store powder at -20°C for up to 3 years. Protect from light and moisture.	[1]

Solubility Data

The solubility of **Fatostatin hydrobromide** in various solvents is crucial for the preparation of stock and working solutions. It is important to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce solubility.[1] Sonication may be required to aid dissolution.[5][6]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Reference(s)
DMSO	7 - 75	18.65 - 200	[1][8]
Ethanol	3 - 75	7.99 - 200	[1][8]
Water	Insoluble	Insoluble	[1][5]

Note: The reported solubility of **Fatostatin hydrobromide** can vary between suppliers. It is recommended to consult the manufacturer's product datasheet for specific solubility information.

Preparation of Stock Solutions

A high-concentration stock solution of **Fatostatin hydrobromide** is typically prepared in an organic solvent like DMSO. This stock solution can then be aliquoted and stored for future use, minimizing freeze-thaw cycles.[1]

Materials:

- **Fatostatin hydrobromide** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer and/or sonicator

Protocol:

- Equilibrate the **Fatostatin hydrobromide** vial to room temperature before opening to prevent moisture condensation.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of **Fatostatin hydrobromide**. For example, to a 1 mg vial of **Fatostatin hydrobromide** (MW: 375.33 g/mol), add 266.4 µL of DMSO.
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} * \text{Molarity (mol/L)})$
- Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
- Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -20°C and up to 1 year at -80°C.[4]

Preparation of Working Solutions for Cell Culture

The stock solution is diluted with cell culture medium to achieve the desired final concentration for treating cells. The final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

Materials:

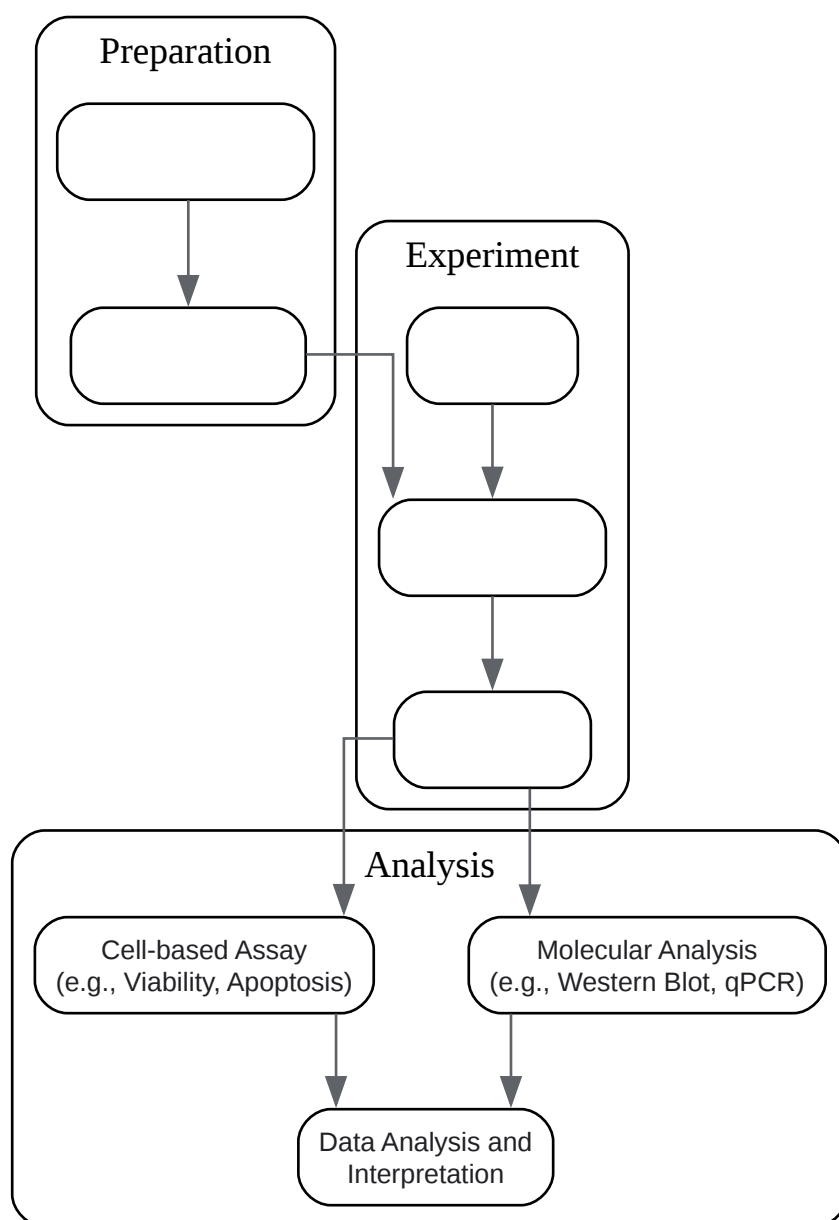
- **Fatostatin hydrobromide** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium, pre-warmed to 37°C
- Sterile serological pipettes and pipette tips

Protocol:

- Thaw an aliquot of the **Fatostatin hydrobromide** stock solution at room temperature.
- Dilute the stock solution with pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 μ M working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 μ L of the 10 mM stock solution to 10 mL of culture medium).
- Mix the working solution thoroughly by gentle pipetting or inversion.
- Add the appropriate volume of the working solution to your cell culture plates.
- Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution, but without the **Fatostatin hydrobromide**.

In Vitro Experimental Workflow and Protocols

A typical workflow for an in vitro experiment using **Fatostatin hydrobromide** involves cell seeding, treatment, and subsequent analysis of cellular responses.



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Figure 1. General experimental workflow for in vitro studies with Fatostatin.

Example Protocol: Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of **Fatostatin hydrobromide** on the viability of cancer cells.

Materials:

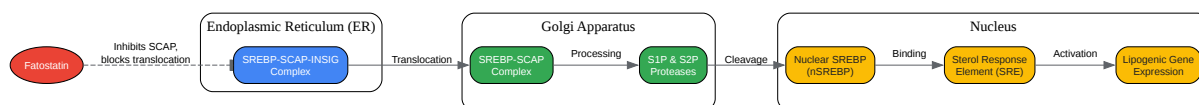
- Prostate cancer cell line (e.g., LNCaP or C4-2B)[12]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- **Fatostatin hydrobromide** working solutions
- Cell viability reagent (e.g., MTT, WST-1)
- Microplate reader

Protocol:

- **Cell Seeding:** Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Treatment:** Prepare a series of **Fatostatin hydrobromide** working solutions at different concentrations. Remove the old medium from the wells and add 100 μ L of fresh medium containing the desired concentrations of **Fatostatin hydrobromide** or the vehicle control.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). [12]
- **Assay:** Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the colorimetric reaction to occur.
- **Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC₅₀ value, which is the concentration of **Fatostatin hydrobromide** that inhibits cell growth by 50%.[4][14]

Mechanism of Action: SREBP Signaling Pathway

Fatostatin hydrobromide inhibits the activation of SREBPs by targeting SCAP.^{[2][4][6][9]} The diagram below illustrates the canonical SREBP signaling pathway and the point of inhibition by Fatostatin.



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Figure 2. Fatostatin inhibits the SREBP signaling pathway.

Under conditions of low cellular sterols, the INSIG protein dissociates from the SREBP-SCAP complex, allowing the complex to translocate from the ER to the Golgi.^[3] In the Golgi, SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P) to release the N-terminal active domain (nSREBP).^[3] This active fragment then translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoters of target genes, activating the transcription of genes involved in lipid synthesis and uptake.^{[3][11]} Fatostatin binds to SCAP and prevents its ER-to-Golgi transport, thus blocking the entire downstream signaling cascade.^{[2][4][6][9]}

Troubleshooting

Issue	Possible Cause	Suggested Solution
Precipitation in stock solution	The solubility limit has been exceeded or the solvent contains moisture.	Warm the solution gently (e.g., in a 37°C water bath) and sonicate. Ensure the use of fresh, anhydrous DMSO for preparing stock solutions. [1]
High background cytotoxicity	The concentration of the solvent (e.g., DMSO) is too high in the final working solution.	Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v). [3] Always include a vehicle control to assess solvent toxicity.
Inconsistent results	Incomplete dissolution of the compound, or degradation of the compound due to improper storage or repeated freeze-thaw cycles.	Ensure complete dissolution of the compound when preparing solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. [1] Store solutions as recommended.
No observable effect	The concentration of Fatostatin is too low, the incubation time is too short, or the cell line is resistant.	Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.

Safety Precautions

Fatostatin hydrobromide is for research use only and is not for human or veterinary use.[\[2\]](#) Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

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